![molecular formula C16H20N6O4S B11447418 6-methyl-2-{[4-(3-nitro-1H-1,2,4-triazol-1-yl)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11447418.png)
6-methyl-2-{[4-(3-nitro-1H-1,2,4-triazol-1-yl)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
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Overview
Description
6-methyl-2-{[4-(3-nitro-1H-1,2,4-triazol-1-yl)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound with a molecular formula of C₁₆H₂₀N₆O₄S and a molecular weight of 392.433 Da . This compound features a unique structure that includes a benzothiophene core, a triazole ring, and a nitro group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-2-{[4-(3-nitro-1H-1,2,4-triazol-1-yl)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves multiple steps, typically starting with the preparation of the benzothiophene coreCommon reagents used in these reactions include sulfuric acid, nitric acid, and p-toluenesulfonic acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve large-scale synthesis techniques similar to those used in laboratory settings. These methods would need to ensure high yield and purity, often requiring advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-methyl-2-{[4-(3-nitro-1H-1,2,4-triazol-1-yl)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzothiophene core can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C), and various acids and bases. Reaction conditions often involve controlled temperatures and pressures to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups onto the benzothiophene core .
Scientific Research Applications
6-methyl-2-{[4-(3-nitro-1H-1,2,4-triazol-1-yl)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-methyl-2-{[4-(3-nitro-1H-1,2,4-triazol-1-yl)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The triazole ring and nitro group are key functional groups that contribute to its biological activity. These groups can interact with enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: Compounds containing the 1,2,4-triazole ring are known for their diverse biological activities, including antimicrobial and anticancer properties.
Benzothiophene Derivatives: These compounds are widely studied for their potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases.
Uniqueness
6-methyl-2-{[4-(3-nitro-1H-1,2,4-triazol-1-yl)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is unique due to its combination of a benzothiophene core with a triazole ring and a nitro group. This unique structure imparts specific chemical and biological properties that make it a valuable compound for research and development .
Properties
Molecular Formula |
C16H20N6O4S |
---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
6-methyl-2-[4-(3-nitro-1,2,4-triazol-1-yl)butanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C16H20N6O4S/c1-9-4-5-10-11(7-9)27-15(13(10)14(17)24)19-12(23)3-2-6-21-8-18-16(20-21)22(25)26/h8-9H,2-7H2,1H3,(H2,17,24)(H,19,23) |
InChI Key |
HXEIHZIYVZBTHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CCCN3C=NC(=N3)[N+](=O)[O-] |
Origin of Product |
United States |
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